2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically involves the use of β-enaminones as precursors, which undergo oxidative cyclization to form the desired pyrrolin-4-one structure . The reaction conditions often include the use of iodine as a promoter and aryl methyl ketones as reactants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high yield and operational simplicity of the synthetic procedures mentioned above suggest that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidative cyclization and various amines for substitution reactions . The conditions typically involve moderate temperatures and the use of solvents like methanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted pyrrolin-4-ones and pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s antiviral activity is believed to be due to its ability to inhibit viral replication by targeting viral enzymes or proteins . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and antiviral properties.
Uniqueness
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. Its higher antiviral activity compared to similar compounds like Pemetrexed highlights its potential as a more effective therapeutic agent .
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13) |
InChI Key |
JAZHVOJGVHATMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=C2C#N |
Origin of Product |
United States |
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